tert-Butyl (5-bromopentyl)carbamate
Overview
Description
tert-Butyl (5-bromopentyl)carbamate: is an organic compound with the molecular formula C10H20BrNO2. It is commonly used in organic synthesis and serves as a building block for more complex molecules. This compound is characterized by the presence of a tert-butyl carbamate group and a bromopentyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (5-bromopentyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 5-bromopentyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (5-bromopentyl)carbamate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like azides, thiols, or ethers.
Deprotection Reactions: The primary amine is the major product formed after the removal of the tert-butyl carbamate group.
Scientific Research Applications
tert-Butyl (5-bromopentyl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Serves as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the modification of biomolecules for studying biological processes.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromopentyl)carbamate primarily involves its reactivity towards nucleophiles and acids. The bromine atom in the bromopentyl chain is susceptible to nucleophilic attack, leading to substitution reactions. The tert-butyl carbamate group can be protonated under acidic conditions, resulting in the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.
Comparison with Similar Compounds
tert-Butyl (5-bromopentyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (5-chloropentyl)carbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
tert-Butyl (5-iodopentyl)carbamate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical reactions.
tert-Butyl (5-fluoropentyl)carbamate: Fluorine substitution results in unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
tert-butyl N-(5-bromopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJQWJCNMMZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403467 | |
Record name | 5-(BOC-amino)-1-pentyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83948-54-3 | |
Record name | 5-(BOC-amino)-1-pentyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-bromopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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